Ceritinib D7

概要

説明

Ceritinib-d7 is a deuterium-labeled derivative of ceritinib, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). Ceritinib is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The deuterium labeling in Ceritinib-d7 is used to study the pharmacokinetics and metabolic pathways of ceritinib, providing valuable insights into its behavior in biological systems .

作用機序

セリチニブ-d7は、セリチニブと同様に、アナプラ スティックリンパ腫キナーゼ(ALK)の活性を阻害することでその効果を発揮します。ALKは、NSCLCを含む特定のがんの発生と進行に重要な役割を果たす受容体型チロシンキナーゼです。セリチニブ-d7によるALKの阻害は、次のことにつながります。

ALK自己リン酸化の阻害: ALKとその下流シグナル伝達経路の活性化を防ぎます。

細胞増殖の抑制: ALK陽性がん細胞の増殖を阻害します。

アポトーシスの誘導: がん細胞におけるプログラム細胞死を促進します

生化学分析

Biochemical Properties

Ceritinib D7 plays a crucial role in inhibiting the activity of ALK, a receptor tyrosine kinase involved in the development and progression of certain cancers. By inhibiting ALK, this compound disrupts the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins such as STAT3. This inhibition leads to the suppression of ALK-dependent cancer cell proliferation . Additionally, this compound interacts with other kinases such as insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R), albeit with lower potency .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. In ALK-positive NSCLC cells, this compound inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways, including the RTK-ACK1-AR and AKT-mTOR pathways, leading to reduced cell growth and survival . Furthermore, this compound has been shown to inhibit glucose consumption in lung cancer cells, which is a biomarker for its efficacy .

Molecular Mechanism

At the molecular level, this compound functions as a tyrosine kinase inhibitor that selectively targets ALK. It binds to the ATP-binding site of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition halts the proliferation of cancer cells and induces apoptosis . This compound also inhibits other kinases such as IGF-1R and InsR, contributing to its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with a half-life of approximately 41 hours . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of ALK activity and tumor growth . Resistance to this compound can develop over time due to mutations in the ALK gene .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects such as gastrointestinal toxicity, hepatotoxicity, and prolonged QT interval . The optimal dosage of this compound is crucial for balancing efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A. This enzyme mediates the oxidation of this compound, leading to the formation of various metabolites . The inhibition of CD39 by this compound also affects the metabolic pathways involving extracellular ATP and adenosine, which play roles in immune response and cancer progression .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to penetrate the blood-brain barrier, making it effective against brain metastases in ALK-positive NSCLC . This compound is also distributed to other tissues, where it interacts with transporters and binding proteins to exert its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ALK and other kinases. This compound’s localization is influenced by its binding to specific cellular compartments and organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its activity and function in inhibiting cancer cell proliferation and survival.

準備方法

合成経路と反応条件: セリチニブ-d7の合成には、セリチニブ分子に重水素原子を組み込むことが含まれます。これは通常、合成プロセス中に重水素化された試薬と溶媒を使用することで実現します。主な手順には次のものがあります。

出発物質の重水素化: 出発物質は、重水素化された溶媒と試薬を使用して重水素化されます。

カップリング反応: 重水素化された中間体は、次にカップリング反応に付されて、最終的なセリチニブ-d7化合物を形成します。

工業生産方法: セリチニブ-d7の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには次のものがあります。

バルク重水素化: 大量の出発物質は、工業規模の重水素化試薬を使用して重水素化されます。

自動合成: 自動合成装置を使用して、カップリング反応を効率的に実行します。

高速液体クロマトグラフィー(HPLC): HPLCは、最終生成物の精製に使用され、所望の純度と同位体標識を実現します

化学反応の分析

反応の種類: セリチニブ-d7は、次のようなさまざまな化学反応を起こします。

酸化: セリチニブ-d7は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。

還元: 還元反応は、セリチニブ-d7を還元形に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成された主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性があり、一方、還元は官能基が変更された重水素化されたアナログを生成する可能性があります .

4. 科学研究への応用

セリチニブ-d7は、次のものを含む、幅広い科学研究への応用があります。

薬物動態研究: 生物学的システムにおけるセリチニブの吸収、分布、代謝、および排泄(ADME)を研究するために使用されます。

代謝経路分析: セリチニブの代謝経路の特定と特徴付けに役立ちます。

薬物相互作用研究: セリチニブと他の薬物間の潜在的な相互作用を調査するために使用されます。

生物学的研究: 特にALK阻害のメカニズムを理解するために、がん生物学に関連する研究で使用されます。

科学的研究の応用

Ceritinib-d7 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of ceritinib in biological systems.

Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of ceritinib.

Drug-Drug Interaction Studies: Used to investigate potential interactions between ceritinib and other drugs.

Biological Research: Employed in studies related to cancer biology, particularly in understanding the mechanisms of ALK inhibition.

Clinical Research: Used in clinical trials to evaluate the efficacy and safety of ceritinib in patients with ALK-positive NSCLC

類似化合物との比較

セリチニブ-d7は、次のものを含む、他のALK阻害剤と比較することができます。

クリゾチニブ: 第1世代ALK阻害剤であり、セリチニブよりも効力が低いです。

アレクチニブ: 安全性プロファイルが優れた第2世代ALK阻害剤です。

ブリガチニブ: クリゾチニブ耐性腫瘍に対する有効性を持つ別の第2世代ALK阻害剤です。

ロルラチニブ: 複数のALK変異に対する高い効力と有効性を持つ第3世代ALK阻害剤です .

セリチニブ-d7の独自性: セリティニブ-d7の独自性は、重水素標識にあります。これにより、詳細な薬物動態および代謝研究が可能になります。 これは、前臨床および臨床研究の両方において貴重なツールになります .

特性

IUPAC Name |

5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERWOWGGCGHDQE-WFBMWZOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

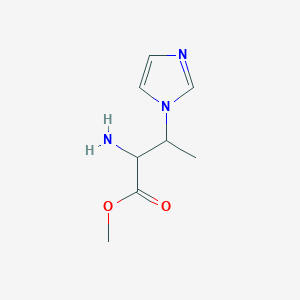

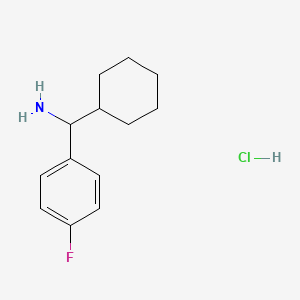

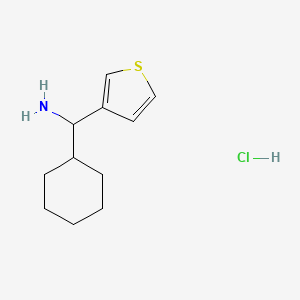

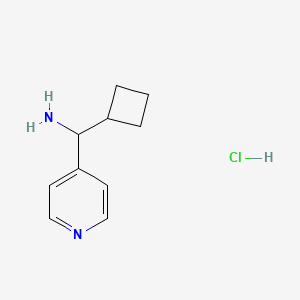

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

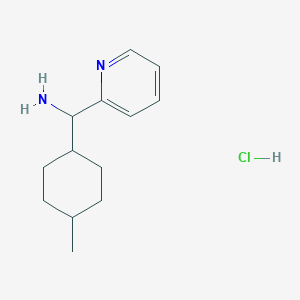

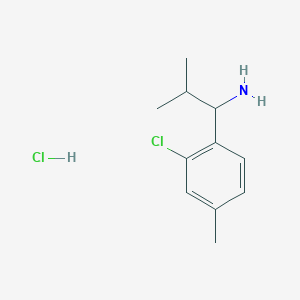

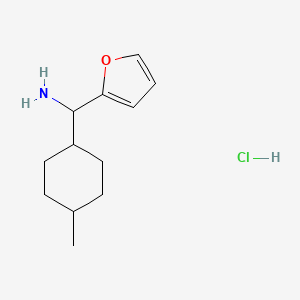

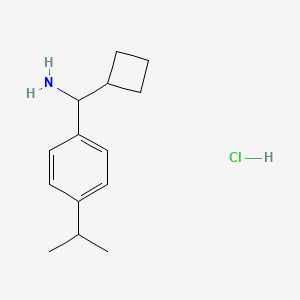

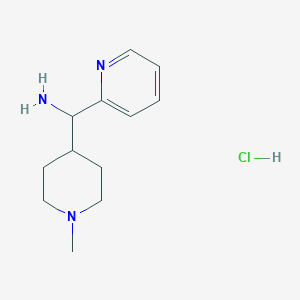

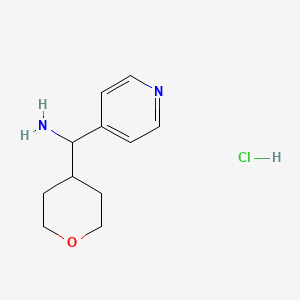

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。